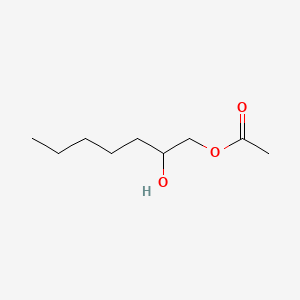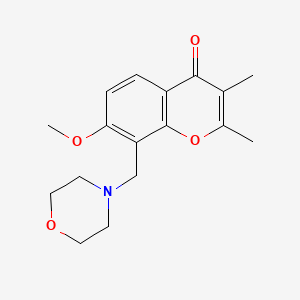
1,2-Triphenylenediol, 1,2-dihydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Triphenylenediol, 1,2-dihydro-, trans- is an organic compound with the molecular formula C18H14O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the 1 and 2 positions of the dihydro form of triphenylene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Triphenylenediol, 1,2-dihydro-, trans- typically involves the reduction of triphenylene derivatives. One common method is the catalytic hydrogenation of triphenylene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under controlled conditions to ensure the selective reduction of the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Triphenylenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully saturated triphenylene derivatives.
Substitution: Various substituted triphenylene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Triphenylenediol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,2-Triphenylenediol, 1,2-dihydro-, trans- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. Additionally, the compound’s aromatic structure allows it to intercalate with DNA and other nucleic acids, influencing their stability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydroxybenzene:
1,2-Dihydroxyanthraquinone: Features hydroxyl groups on an anthraquinone backbone.
1,2-Dihydroxyphenanthrene: Similar structure but with a phenanthrene backbone.
Uniqueness
1,2-Triphenylenediol, 1,2-dihydro-, trans- is unique due to its specific arrangement of hydroxyl groups on the triphenylene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
| 110835-84-2 | |
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
InChI-Schlüssel |
BSKBIHOSMNFDAS-AEFFLSMTSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)

![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
